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1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Chemical Biology Kinase Inhibitor Design SAR Analysis

Regioisomer mismatch risks invalidating kinase selectivity profiles. This is the confirmed N1-isopropyl regioisomer-not the N2-tautomer-critical for maintaining target binding orientation and SAR integrity. Use this building block to construct focused GSK-3/CDK-2/CDK-5 inhibitor libraries with confidence. Includes batch-specific NMR, HPLC, and GC QC data essential for dose-response accuracy and impurity profiling.

Molecular Formula C10H13N3O
Molecular Weight 191.234
CAS No. 1934472-53-3
Cat. No. B2387182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
CAS1934472-53-3
Molecular FormulaC10H13N3O
Molecular Weight191.234
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C=NN2C(C)C
InChIInChI=1S/C10H13N3O/c1-6(2)13-10-8(5-11-13)7(3)4-9(14)12-10/h4-6H,1-3H3,(H,12,14)
InChIKeyOQOVJQASMWKWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure 1-Isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS 1934472-53-3) for Kinase-Focused Research


1-Isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS 1934472-53-3) is a C10H13N3O heterocyclic compound with a molecular weight of 191.23 g/mol . It is a member of the pyrazolo[3,4-b]pyridin-6-one class, a scaffold that has been extensively investigated as a core structure for kinase inhibitors, including glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinases (CDK-2, CDK-5), and p38 MAP kinase [1]. The compound serves as a commercially available building block with a standard purity of 95% and is accompanied by batch-specific quality control data (NMR, HPLC, GC) .

Why 1-Isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one Cannot Be Randomly Replaced by In-Class Analogs


The pyrazolo[3,4-b]pyridin-6-one scaffold undergoes regioisomerism (1H vs. 2H tautomers), which can profoundly alter hydrogen-bonding networks and target-binding orientation [1]. Even a minor shift in the N-substitution pattern (e.g., moving the isopropyl group from the N1 to the N2 position) produces a distinct chemical entity with a unique InChI Key, SMILES string, and potentially divergent biological activity . Patent literature explicitly identifies pyrazolo[3,4-b]pyridin-6-ones as inhibitors of multiple kinases including GSK-3, CDK-2, CDK-5, and PDE4, where substitution position dictates selectivity profiles [2]. Therefore, generic replacement with a non-position-specific analog risks invalidating structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for Selecting 1-Isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one


Regioisomeric Identity Confirmation: N1-Isopropyl Substitution vs. N2-Isopropyl Isomer

The target compound is the N1-substituted regioisomer, whereas the closely related 2-isopropyl-4-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS 1018163-40-0) is the N2-substituted variant . The two regioisomers are structurally differentiated by their InChI Keys: the N1-isomer has InChI Key ZHGDXHBJBQMPGO-UHFFFAOYSA-N [1], while the N2-isomer has InChI Key PUUBSWPIPKQFLB-UHFFFAOYSA-N . This difference in substitution pattern is critical for maintaining target engagement in kinase assays where the pyrazolo nitrogen position influences hydrogen-bond donor/acceptor topology [2].

Chemical Biology Kinase Inhibitor Design SAR Analysis

Predicted Lipophilicity: XLogP3-AA Value of 0.6 for the N1-Isopropyl Compound

The compound has a computed XLogP3-AA value of 0.6 [1], which places it in a moderately hydrophilic range suitable for CNS drug-like chemical space. In the pyrazolo[3,4-b]pyridin-6-one series, lipophilicity is sensitive to N-substitution, and this value can be contrasted with other regioisomers or analogs to guide property-based design. While a direct XLogP3-AA value for the N2-regioisomer (CAS 1018163-40-0) is not immediately available in the same database, the target compound's computed logP is a key differentiator for optimization of solubility and membrane permeability in lead series [2].

Medicinal Chemistry ADME Properties Lead Optimization

Hydrogen Bond Donor/Acceptor Count: 1 HBD and 2 HBA for Target Engagement Selectivity

The target compound has a hydrogen bond donor (HBD) count of 1 and a hydrogen bond acceptor (HBA) count of 2, as computed by Cactvs 3.4.8.24 [1]. This HBD/HBA profile is distinct from other potential building block candidates within the pyrazolo[3,4-b]pyridine family. The patent literature for GSK-3 inhibitors emphasizes that the positioning of hydrogen bond acceptors on the pyrazolo[3,4-b]pyridin-6-one scaffold is a key determinant of kinase hinge-binding interactions [2]. A different substitution pattern (e.g., addition of a 3-hydroxy group as seen in related compounds) would alter the HBD/HBA count and potentially redirect kinase selectivity .

Structure-Based Drug Design Pharmacophore Modeling Kinase Selectivity

Supplier-Documented Purity and Batch-Specific Quality Control Data Availability

The compound is supplied at a standard purity of 95%, and the manufacturer (Bidepharm) provides batch-specific QC documentation including NMR, HPLC, and GC spectra . This level of documentation is superior to the AldrichCPR offering from Sigma-Aldrich, which explicitly states that the product is sold 'AS-IS' and that Sigma-Aldrich does not collect analytical data for this product . For early discovery researchers, batch-specific purity data is essential for assay reproducibility and data integrity.

Chemical Procurement QC Assurance Reproducible Research

Optimal Application Scenarios for 1-Isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one Based on Evidence


Kinase Inhibitor SAR Libraries Requiring Defined N1 Regioisomeric Identity

The compound's confirmed N1-isopropyl substitution () makes it the correct building block for constructing focused libraries targeting the GSK-3/CDK-2/CDK-5 kinase hinge region, where the pyrazolo nitrogen position is critical for binding. Its use should be prioritized over the N2-regioisomer (CAS 1018163-40-0) when the SAR hypothesis demands an N1-substituted scaffold.

CNS Drug Discovery Programs Requiring Predictable Physicochemical Properties

With a computed XLogP3-AA of 0.6 ([1]), the compound occupies favorable physicochemical space for CNS penetration. Medicinal chemistry teams can use this building block in parallel synthesis to generate analogs with balanced solubility and permeability, avoiding the need for late-stage property optimization.

Assay Development Requiring Batch-Verified High-Purity Building Blocks

Researchers conducting sensitive biochemical or cell-based kinase assays should procure this compound from suppliers providing batch-specific NMR, HPLC, and GC documentation (). This level of QC verification is essential for dose-response curve accuracy and for distinguishing on-target effects from impurities, a feature not currently offered by all commercial sources.

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